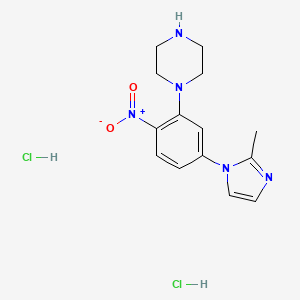

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Descripción general

Descripción

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H19Cl2N5O2 and its molecular weight is 360.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological activity it exhibits. For example, if the compound exhibits antibacterial activity, it could result in the inhibition of bacterial growth. If it exhibits anti-inflammatory activity, it could result in the reduction of inflammation at the cellular level .

Actividad Biológica

1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

The compound's structure features a piperazine core substituted with a nitrophenyl and an imidazolyl group, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 360.24 g/mol.

Pharmacological Applications

This compound has been investigated for various pharmacological activities:

- Anti-inflammatory Effects : Research indicates that this compound exhibits significant anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases .

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent, effective against a range of bacterial strains, which is critical in addressing antibiotic resistance issues .

- Anticancer Potential : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, including MCF-7 and others, indicating its potential as an anticancer agent .

The biological activity is largely attributed to its ability to interact with various biological targets:

- Receptor Interactions : The imidazole ring allows for hydrogen bonding and pi-stacking interactions with receptors, influencing signaling pathways related to inflammation and cancer progression .

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell metabolism, contributing to its anticancer effects .

Study 1: Anti-inflammatory Activity

In a controlled study, the compound was tested on animal models exhibiting signs of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed IC50 values indicating potent activity against MCF-7 cells (IC50 = 5 µM), which was comparable to standard chemotherapy agents like Doxorubicin (IC50 = 0.64 µM) .

Data Tables

Aplicaciones Científicas De Investigación

The compound 1-(5-(2-Methyl-1H-imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a complex chemical structure that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.

Molecular Formula and Structure

- Molecular Formula: C15H19Cl2N5O2

- Molecular Weight: 360.25 g/mol

The compound features a piperazine ring substituted with a 2-nitrophenyl group and a 2-methyl-1H-imidazol-1-yl moiety, which contributes to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with biological targets such as receptors or enzymes involved in various diseases.

Key Research Findings:

- Antimicrobial Activity: Studies have shown that compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity, allowing better cell membrane penetration .

- Antitumor Activity: Research indicates that similar compounds can inhibit cancer cell proliferation. The imidazole ring is known for its role in various antitumor agents, suggesting that this compound may exhibit similar effects .

Neuropharmacology

The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that derivatives of this compound could act on serotonin receptors, potentially leading to applications in treating anxiety and depression disorders.

Case Studies:

- One study evaluated piperazine derivatives for their affinity to serotonin receptors, revealing promising results that warrant further investigation into the specific effects of this compound on neurotransmission .

Synthesis and Derivatives

The synthesis of this compound is crucial for exploring its full range of applications. Various synthetic routes have been developed to obtain derivatives with modified biological activities.

| Synthesis Method | Yield | Notes |

|---|---|---|

| Reaction with nitrophenyl halides | High | Efficient method for introducing the nitrophenyl group |

| Imidazole ring formation | Moderate | Requires careful control of reaction conditions to optimize yield |

Propiedades

IUPAC Name |

1-[5-(2-methylimidazol-1-yl)-2-nitrophenyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2.2ClH/c1-11-16-6-9-18(11)12-2-3-13(19(20)21)14(10-12)17-7-4-15-5-8-17;;/h2-3,6,9-10,15H,4-5,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMDRYSKOXPVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.